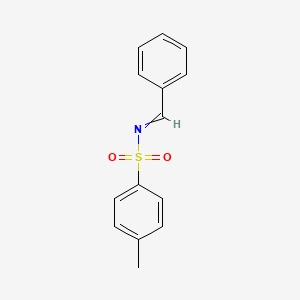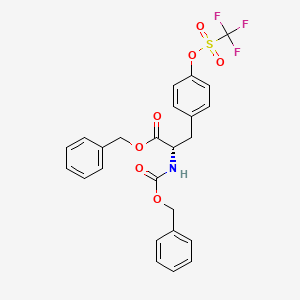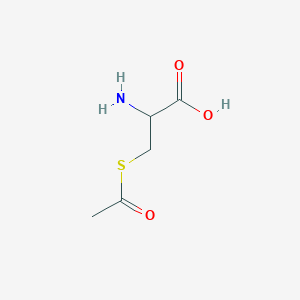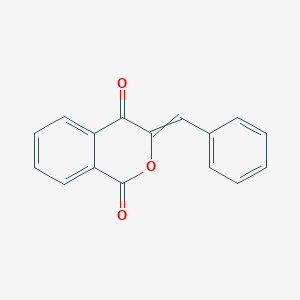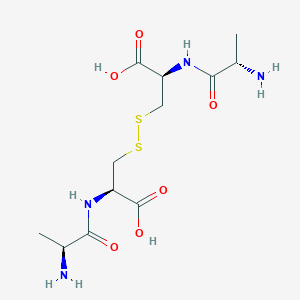
L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide
Übersicht
Beschreibung
L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, also known as this compound, is a useful research compound. Its molecular formula is C9H17N3O5S2 and its molecular weight is 311.37838. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Imbalance and Kidney Disease
Research highlights the crucial roles of sulfur-containing amino acids like cysteine in metabolism and their impact on health conditions such as kidney disease. Homocysteine (Hcy) and hydrogen sulfide (H2S), important molecules produced during the metabolism of sulfur-containing amino acids, have been implicated in oxidative stress, inflammation, and cardiovascular dysfunction. Studies suggest that metabolic imbalances involving these compounds could significantly affect kidney function and contribute to conditions like chronic kidney disease (CKD) and acute kidney injury (AKI) (Karmin & Siow, 2017).
Antioxidant Benefits and Therapeutic Uses
N-acetyl-l-cysteine (NAC), derived from L-cysteine, is used therapeutically for its antioxidant properties, particularly in the context of acetaminophen overdose and cystic fibrosis. Research indicates that NAC's strength lies in its ability to replenish intracellular glutathione (GSH) levels, underscoring its potential for antioxidant therapy (Rushworth & Megson, 2014).
Role in Protein Modification
Cysteine plays a pivotal role in protein modification processes, such as the formation and modification of disulfide bonds, which are crucial for protein structure and function. Mass spectrometry-based proteomic analysis often involves the modification of cysteine residues to prevent the re-formation of disulfide bonds, impacting the study of proteins and their functions (Kuznetsova et al., 2020).
Sulfur Amino Acid Metabolism in Health and Disease
The metabolism of sulfur amino acids, including cysteine, plays a significant role in human health, impacting various physiological processes and diseases. Studies highlight the importance of understanding how sulfur amino acid metabolism contributes to conditions such as obesity, cardiovascular disease, and inflammatory disorders, emphasizing the need for targeted research to explore therapeutic interventions (Elshorbagy et al., 2012).
Emerging Aspects and Therapeutic Potential
Recent research has also explored the therapeutic potential of cysteine-enriched supplements in improving antioxidant status and outcomes in various diseases. The immunomodulatory effects and potential to reduce blood pressure in hypertensive models further highlight cysteine's medicinal value (Kodera et al., 2017).
Wirkmechanismus
Target of Action
L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide, also known as L-Alanyl-L-Cystine , is a dipeptide composed of the amino acids L-cysteine and L-alanineIt’s known that dipeptides can interact with various cellular components, including enzymes, receptors, and transport proteins, influencing their function and activity .
Mode of Action
Dipeptides like l-alanyl-l-cystine can be absorbed by cells and then broken down into their constituent amino acids by intracellular peptidases . These amino acids can then participate in various cellular processes, including protein synthesis and energy production.
Biochemical Pathways
L-cysteine is a precursor for the synthesis of glutathione, a powerful antioxidant, and is also involved in protein synthesis . L-alanine is involved in glucose metabolism and can be converted to pyruvate, a key intermediate in the citric acid cycle .
Pharmacokinetics
It’s known that dipeptides are generally well absorbed in the gut and can be distributed throughout the body . They can be metabolized by intracellular peptidases into their constituent amino acids, which can then be further metabolized or excreted .
Result of Action
The breakdown of this dipeptide into l-cysteine and l-alanine can contribute to various cellular processes, including protein synthesis, energy production, and antioxidant defense .
Action Environment
The action of L-Alanyl-L-Cystine can be influenced by various environmental factors. For example, the absorption of dipeptides can be affected by the pH and composition of the gut environment . Additionally, the stability of L-Alanyl-L-Cystine can be influenced by factors such as temperature and light exposure .
Biochemische Analyse
Biochemical Properties
L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are crucial for maintaining cellular redox balance. The disulfide bond in L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide can be reduced to free thiol groups, which participate in redox reactions and help in the detoxification of reactive oxygen species .
Cellular Effects
L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses. Additionally, L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide affects the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide involves its interaction with biomolecules through its disulfide bond. This bond can be cleaved by thiol-disulfide exchange reactions, leading to the formation of free thiol groups. These thiol groups can then interact with cysteine residues in proteins, leading to changes in protein function. L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide can also inhibit or activate enzymes by modifying their thiol groups, thereby affecting their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage .
Dosage Effects in Animal Models
The effects of L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide is involved in several metabolic pathways, including those related to sulfur metabolism and redox homeostasis. It interacts with enzymes such as cysteine dioxygenase and sulfite oxidase, which are involved in the metabolism of sulfur-containing compounds. Additionally, L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide can affect metabolic flux by modulating the levels of metabolites involved in redox reactions .
Transport and Distribution
Within cells and tissues, L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, particularly in redox-sensitive areas of the cell .
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVHDKNSGDYCV-XAMCCFCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115888-13-6 | |
| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)
